5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a thiouracil-derived heterocyclic compound characterized by a pyrimidine backbone substituted with a methylaminomethyl group at the 5-position and a thioxo group at the 2-position. Its molecular formula is C₆H₉N₃OS, with a molecular weight of 171.22 g/mol. The compound’s structure combines features of thiobarbituric acid derivatives and aminomethyl-substituted pyrimidines, making it a versatile scaffold for pharmaceutical and materials science research.
Properties
CAS No. |
21263-85-4 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
5-(methylaminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3OS/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
HFTVVHMKHFDYBV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC(=S)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of thiourea with an aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with key analogs based on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) or aromatic extensions (e.g., chromeno rings in ) reduce solubility but improve π-π stacking interactions in biological targets .
Biological Activity Trends: Antimicrobial Activity: Analog 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed moderate antimicrobial activity, which was enhanced upon coordination with Au(III) . The methylaminomethyl group may similarly improve metal-binding capacity. Enzyme Inhibition: Bis-thiobarbiturates with nitroaryl substituents (e.g., 5,5′-((2-Nitrophenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) exhibited xanthine oxidase inhibition (IC₅₀ = 3.2 µM), suggesting that electron-deficient substituents enhance enzyme binding .
Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. For example, 6-((4-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (m.p. ~270°C ) has higher thermal stability than less polar analogs like 4h (m.p. 108°C ), likely due to hydrogen bonding from the methoxy group.
Biological Activity
5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thioxo group attached to a pyrimidine ring. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological applications.
Antimicrobial Activity
Research indicates that derivatives of 5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising antibacterial effects. The minimum inhibitory concentration (MIC) values were determined using the serial dilution method, demonstrating effective inhibition of bacterial growth.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5-Methylaminomethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger . The antifungal efficacy was assessed using similar methodologies, revealing that the compound could inhibit fungal growth at specific concentrations.
The proposed mechanism of action for 5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves inhibition of key enzymes involved in microbial metabolism. For instance, it has been suggested that the compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and fungi.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial activity of several derivatives of this compound. The results indicated that modifications to the methyl group significantly influenced the antimicrobial potency. The most active derivative exhibited an MIC comparable to standard antibiotics.
Case Study 2: Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of 5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one on human cancer cell lines. The compound was tested against various cancer types, including breast and lung cancer cells. Results indicated moderate cytotoxicity at higher concentrations but minimal effects at lower doses, suggesting a potential therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
